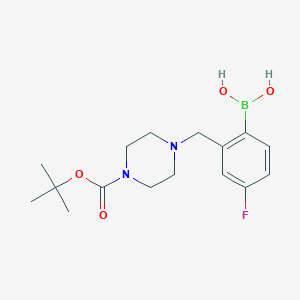

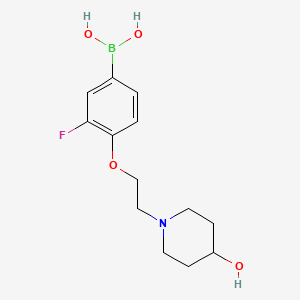

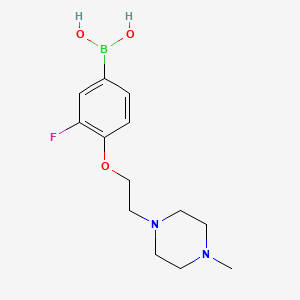

4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Selective Isolation in Chromatography

Phenylboronic acids are known for their ability to selectively isolate compounds containing vicinal diol groups, such as nucleosides and catecholamines, through the formation of cyclic boronate complexes. This property is utilized in chromatography for the purification and analysis of these compounds .

Glucose Sensing and Diabetes Management

These compounds can function as glucose-sensitive polymers, enabling self-regulated insulin release. This application is particularly significant in the treatment of diabetes, where precise glucose monitoring and insulin management are crucial .

Wound Healing and Tumor Targeting

Phenylboronic acids have been used in wound healing due to their ability to interact with biological tissues. Additionally, their tumor-targeting potential makes them valuable in the development of cancer therapeutics .

Diagnostic Agent Development

The unique chemistry of phenylboronic acids allows them to serve as diagnostic agents. They can be designed to interact with specific molecular targets, such as sialic acid, for diagnostic purposes .

Drug Delivery Systems

Phenylboronic acids are utilized in drug delivery applications due to their ability to form stable complexes with various molecules, enhancing the targeted delivery of drugs to specific sites within the body .

Imaging and Tumor Therapy

Functional chemical materials incorporating phenylboronic acids have been used in imaging and tumor therapy. They can be conjugated with targeted ligands like antibodies or peptides to actively target cancer cells and tumors .

Safety and Hazards

Direcciones Futuras

The use of Boc-protected amino acids, such as in this compound, is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Therefore, this compound and others like it may have potential applications in peptide synthesis and other areas of organic chemistry.

Mecanismo De Acción

Target of Action

Compounds with a boronic acid group are often used as proteasome inhibitors in cancer therapy. They can bind to the active site of the proteasome and inhibit its function .

Mode of Action

The boronic acid group can form a reversible covalent bond with the hydroxyl group of the proteasome’s active site. This prevents the proteasome from breaking down proteins, leading to an accumulation of proteins in the cell .

Biochemical Pathways

The inhibition of the proteasome can affect multiple biochemical pathways. It can lead to the accumulation of misfolded proteins, triggering an unfolded protein response. This can result in cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of such compounds would depend on many factors, including their chemical structure, formulation, route of administration, and individual patient characteristics. Generally, proteasome inhibitors are well absorbed and extensively distributed in the body .

Result of Action

The inhibition of the proteasome can lead to cell death, particularly in cancer cells that are more sensitive to the effects of proteasome inhibition. This can result in a reduction in tumor size and potentially a delay in tumor progression .

Action Environment

The action of such compounds can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and individual patient characteristics .

Propiedades

IUPAC Name |

[4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO4/c1-15(2,3)22-14(19)18(12-6-7-12)9-10-4-5-11(16(20)21)8-13(10)17/h4-5,8,12,20-21H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYWLLJRCLNZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(C2CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

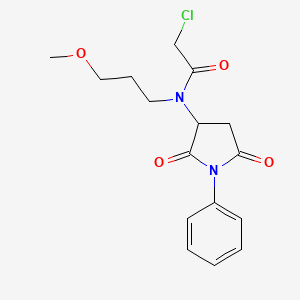

![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)

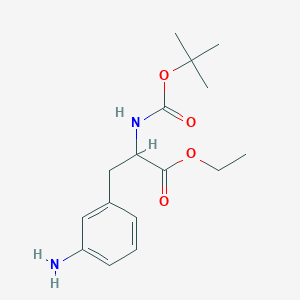

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)